1,4-Oxazepine
CAS No.: 292-10-4
Cat. No.: VC14258448
Molecular Formula: C5H5NO
Molecular Weight: 95.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 292-10-4 |
|---|---|
| Molecular Formula | C5H5NO |
| Molecular Weight | 95.10 g/mol |
| IUPAC Name | 1,4-oxazepine |
| Standard InChI | InChI=1S/C5H5NO/c1-2-6-3-5-7-4-1/h1-5H |
| Standard InChI Key | WXLCDTBTIVJDCE-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC=CN=C1 |
Introduction
Chemical Structure and Fundamental Properties
1,4-Oxazepine (C₅H₅NO) is a bicyclic compound with a molecular weight of 95.101 g/mol and a monoisotopic mass of 95.037114 g/mol . Its structure comprises a seven-membered ring containing one oxygen and one nitrogen atom in a 1,4-relationship, forming a unique scaffold that enables diverse chemical modifications. The compound’s planar geometry and electronic distribution facilitate interactions with biological targets, making it a cornerstone in drug discovery .
The solubility and stability of 1,4-oxazepine derivatives vary significantly based on substituents. For instance, benzo-fused derivatives such as benzo[b] oxazepines exhibit enhanced aromaticity, influencing their pharmacokinetic profiles . The presence of electron-donating or withdrawing groups on the heterocyclic ring further modulates reactivity and biological activity .
Synthetic Methodologies
Cyclization Reactions
A prominent method for synthesizing 1,4-oxazepine derivatives involves the cyclization of 2-aminophenols with alkynones. Under optimized conditions (1,4-dioxane, 100°C), this reaction proceeds via the formation of an alkynylketimine intermediate, followed by a 7-endo-dig cyclization to yield benzo[b] oxazepines . Mechanistic studies highlight the critical role of the hydroxy proton in the aminophenol precursor, which stabilizes the intermediate and directs regioselectivity .
Table 1: Representative Synthesis of Benzo[b] oxazepines
Tandem C-N Coupling/C-H Carbonylation
A tandem catalytic system employing CuI and indenol ligands enables the synthesis of benzo-1,4-oxazepin-5-ones via sequential C-N coupling and C-H carbonylation. This method, conducted under CO₂ atmosphere in DMSO at 100°C, achieves yields up to 81% . The reaction mechanism involves oxidative addition of the copper catalyst, followed by ligand-assisted carbonylation and reductive elimination .
Metal-Catalyzed Annulation and Ring Expansion
Modern approaches leverage transition metals such as palladium and rhodium to construct the 1,4-oxazepine core. For example, hydroamination of alkyne precursors with amines in the presence of Au(I) catalysts generates seven-membered rings with high enantioselectivity . Additionally, ring-expansion strategies using ε-lactams or cyclic ketones provide access to structurally complex derivatives .
Pharmacological Applications
Antidepressants and Antipsychotics
1,4-Oxazepine derivatives are integral to several clinically approved drugs. Loxapine, a dibenzoxazepine antipsychotic, exhibits dual antagonism at dopamine D₂ and serotonin 5-HT₂A receptors, making it effective in managing schizophrenia . Similarly, amoxapine, a tetracyclic antidepressant, inhibits norepinephrine reuptake while modulating histamine H₁ receptors .
Table 2: Clinically Relevant 1,4-Oxazepine Derivatives
| Drug | Structure | Therapeutic Use | Target Receptors |
|---|---|---|---|
| Loxapine | Dibenz[b,e] oxazepine | Schizophrenia | D₂, 5-HT₂A |
| Amoxapine | Dibenzoxazepine-fused tricycle | Major depression | H₁, NE transporter |
Histamine and Serotonin Receptor Modulation
Recent studies highlight the affinity of 1,4-oxazepine derivatives for histamine H₁ and H₄ receptors. For instance, 3,7-dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] oxazepine demonstrates potent H₁R antagonism (pKᵢ = 9.23), rivaling traditional antihistamines . Such interactions underscore the potential of these compounds in treating allergic and inflammatory conditions .
Biological Activity and Mechanistic Insights
Receptor Binding and Signal Transduction
1,4-Oxazepine derivatives exert their effects via selective receptor modulation. For example, loxapine’s antagonism of 5-HT₂A receptors disrupts serotonin signaling, alleviating psychotic symptoms . Computational docking studies reveal that the planar heterocyclic core facilitates π-π interactions with aromatic residues in receptor binding pockets .
Cellular and Systemic Effects
At the cellular level, these compounds influence calcium influx and neurotransmitter release. In vitro assays demonstrate that benzo[b] oxazepines inhibit cytokine production in macrophages by suppressing NF-κB activation . Systemic administration in animal models reveals dose-dependent effects, with low doses ameliorating inflammation and high doses inducing sedation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume